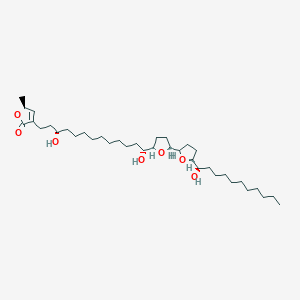
Uvarigrandin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uvarigrandin A is a polyketide. It has a role as a metabolite.
Análisis De Reacciones Químicas
Key Synthetic Reactions and Strategies
Uvarigrandin A’s synthesis involves modular assembly of its THF core and γ-lactone unit, leveraging methodologies common to ACG synthesis:
Degradation and Stability Studies
This compound’s stability under physiological conditions is influenced by pH, temperature, and enzymatic activity:
Table 2: Degradation Pathways
Notable Findings :
-
The bis-THF system’s dynamic covalent bonds (e.g., hemithioacetals) enable pH-responsive degradation .
-
γ-Lactone reactivity with nucleophiles (e.g., GSH) mimics prodrug activation mechanisms .
Biological Activity and Reaction-Driven Mechanisms
This compound’s cytotoxicity in cancer cells is linked to its ability to inhibit mitochondrial Complex I (NADH:ubiquinone oxidoreductase):
Table 3: Bioactivity and Associated Reactions
Research Insights :
-
Stereochemical sensitivity : The cis/trans configuration of THF rings dictates binding affinity to Complex I .
-
Synergistic effects : Co-administration with ROS-inducing agents amplifies apoptosis .
Challenges in Characterization
Propiedades
Fórmula molecular |
C37H66O7 |
|---|---|
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
(2S)-4-[(3S,13R)-3,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-10-13-16-19-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)20-17-14-11-8-9-12-15-18-30(38)22-21-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1 |
Clave InChI |
SXPGOPRMCQROGB-WGCJABNLSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCC[C@@H](CCC3=C[C@@H](OC3=O)C)O)O)O |
SMILES canónico |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCC(CCC3=CC(OC3=O)C)O)O)O |
Sinónimos |
uvarigrandin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















